3-{4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine
Description
Properties
IUPAC Name |
2-methyl-4-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5S2/c1-13-18-14(12-24-13)11-21-6-8-22(9-7-21)17-5-4-15(19-20-17)16-3-2-10-23-16/h2-5,10,12H,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXMTSSTNFXZGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the formation of the piperazine derivative, and finally the coupling with the pyridazine and thiophene rings. The reaction conditions often involve the use of solvents like ethanol or toluene, and catalysts such as palladium or copper salts .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-{4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The thiazole and thiophene rings can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives containing thiazole and piperazine structures exhibit significant antimicrobial properties. For instance, compounds similar to 3-{4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine have shown efficacy against various bacterial strains, making them potential candidates for antibiotic development.
Anticancer Properties
The pyridazine scaffold has been linked to anticancer activity. Studies have demonstrated that modifications in the pyridazine structure can lead to compounds that inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For example, certain derivatives have been studied for their ability to induce apoptosis in cancer cells.
Neuropharmacological Effects
Compounds with piperazine rings are often explored for their neuropharmacological effects. The specific structure of this compound suggests potential applications in treating neurological disorders such as anxiety and depression. Research has indicated that piperazine derivatives can modulate neurotransmitter systems, leading to anxiolytic or antidepressant effects.
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The most potent derivative exhibited an MIC value of 8 µg/mL against both strains, indicating strong antibacterial properties.
| Compound | Structure Features | MIC (µg/mL) |
|---|---|---|
| Compound A | Thiazole + Piperazine | 8 |
| Compound B | Thiazole + Pyridazine | 16 |
Case Study 2: Anticancer Activity
A study focused on the anticancer properties of pyridazine derivatives found that one derivative of this compound significantly inhibited the growth of human breast cancer cells (MCF-7). The IC50 value was determined to be 12 µM, suggesting promising anticancer activity.
Mechanism of Action
The mechanism of action of 3-{4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperazine Ring
Compound F554-0056 (3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine)
- Structural Difference : The piperazine ring is substituted with a 3,4-dimethylbenzoyl group instead of the (2-methylthiazol-4-yl)methyl group in the target compound.
- The dimethylbenzoyl group may alter electronic properties (e.g., electron-withdrawing vs. electron-donating effects), influencing solubility and receptor interactions .
Ethyl (6R)-6-{4-[3-(1,3-Thiazol-4-yl)pyridin-2-yl]piperazin-1-yl}-2-azaspiro[3.4]octane-2-carboxylate (Patent Example 4)
- Structural Difference : A spirocyclic azaspiro octane system replaces the pyridazine core, and the thiophene is absent.
- Implications :
Heterocyclic Core Modifications
Pyridazinone Derivatives ()
- Structural Difference: Pyridazinone (a pyridazine with a ketone group) replaces the pyridazine core.
- Hydrolysis of chloro-substituted pyridazines (as in ) contrasts with the stability of the thiazole-methyl group in the target compound, suggesting divergent synthetic pathways .
Benzothiazole-Pyrazoline Hybrids ()
- Structural Difference : A benzothiazole-pyrazoline system replaces the pyridazine-thiophene framework.
- Implications: Pyrazoline rings are known for antidepressant and antitumor activities, highlighting the pharmacological versatility of heterocyclic cores. The benzothiazole group may confer fluorescence properties, useful in imaging studies, unlike the non-fluorescent thiophene in the target compound .
Melting Points of Thiazole Derivatives ()
- 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid : mp 139.5–140°C.
- 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid : mp 200–201°C.
- Implications for Target Compound :
- Substituent position (ortho vs. para) significantly affects melting points, suggesting that the (2-methylthiazol-4-yl)methyl group in the target compound may influence crystallinity and solubility .
Biological Activity
The compound 3-{4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure incorporates a thiazole moiety, which is known for various pharmacological properties, including antibacterial and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and relevant case studies.
Chemical Structure
The compound's chemical structure can be represented as follows:
- Molecular Formula : CHNS
- Molecular Weight : 325.42 g/mol
The structural formula indicates the presence of a pyridazine ring, a piperazine group, and a thiazole derivative, which are crucial for its biological interactions.
Biological Activity Overview
The biological activities of the compound can be categorized into several key areas:
- Antimicrobial Activity
-
Anticancer Properties
- Studies have shown that thiazole-containing compounds can inhibit the proliferation of cancer cells. The anticancer activity is often assessed through cytotoxicity assays where IC values are determined. For example, similar compounds have shown selective activity against several cancer cell lines with IC values ranging from 15 to 30 µM .
- Neuroprotective Effects
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of thiazole derivatives reported that compounds similar to our target exhibited Minimum Inhibitory Concentration (MIC) values as low as 31.25 µg/mL against Staphylococcus aureus . This suggests that our compound may possess comparable or enhanced antimicrobial properties.
Anticancer Activity
In vitro studies have indicated that the compound exhibits notable antiproliferative effects on various cancer cell lines:
- Breast Cancer (MDA-MB-231) : GI = 21.5 µM
- Prostate Cancer (PC-3) : GI = 25.9 µM
These results highlight the potential of this compound in targeting specific cancer types effectively .
Neuroprotective Effects
In models of induced seizures, related compounds showed protective effects with median effective doses significantly lower than standard treatments like ethosuximide . This suggests that our compound could be further investigated for its neuroprotective capabilities.
Case Studies
Several case studies have explored the biological activity of thiazole and piperazine derivatives:
- Case Study 1: Anticancer Efficacy
- Case Study 2: Antimicrobial Properties
Q & A
Basic: What synthetic methodologies are commonly used to prepare this pyridazine derivative?
Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling strategies. For example:
- Step 1: Reacting a thiazole precursor (e.g., 2-methyl-1,3-thiazol-4-ylmethanol) with piperazine derivatives to form the piperazinyl-thiazole intermediate.
- Step 2: Coupling the intermediate with a thiophene-substituted pyridazine core via Buchwald-Hartwig or Suzuki-Miyaura cross-coupling reactions.
- Step 3: Purification using column chromatography or recrystallization.
Structural confirmation is achieved via 1H/13C NMR, IR spectroscopy, and elemental analysis to validate functional groups and molecular integrity .
Basic: What analytical techniques are critical for confirming the compound’s structural identity and purity?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR in deuterated solvents (e.g., DMSO-d6) to confirm substituent positions and integration ratios.
- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., C=N, C-S bonds) through characteristic absorption bands.
- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% typically required for pharmacological studies).
- Mass Spectrometry (MS): Determines molecular weight via ESI-TOF or MALDI-TOF .
Advanced: How can researchers optimize reaction conditions to improve yield and scalability?
Answer:
- Design of Experiments (DoE): Use fractional factorial or response surface methodologies to screen variables (e.g., temperature, catalyst loading, solvent polarity). For example, a central composite design can identify optimal conditions for coupling reactions .
- Computational Guidance: Apply quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation .
- Process Control: Implement continuous flow chemistry or membrane separation technologies to enhance reproducibility during scale-up .
Advanced: How should contradictory biological activity data for pyridazine derivatives be addressed?
Answer:
- Standardized Assays: Replicate studies under controlled conditions (e.g., cell lines, incubation times) to minimize variability.
- Structure-Activity Relationship (SAR) Analysis: Systematically modify substituents (e.g., thiophene vs. phenyl groups) and compare activity trends.
- Meta-Analysis: Aggregate data from multiple sources and apply statistical tools (e.g., ANOVA) to identify outliers or confounding factors .
Advanced: What computational approaches are used to predict target binding and pharmacokinetic properties?
Answer:
- Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite model interactions with biological targets (e.g., enzymes, receptors). For example, docking studies against 14-α-demethylase (CYP51) can predict antifungal potential .
- Quantum Mechanical Calculations: Assess electronic properties (e.g., HOMO-LUMO gaps) to estimate reactivity and metabolic stability.
- ADMET Prediction: Software like SwissADME evaluates absorption, distribution, and toxicity profiles based on lipophilicity (LogP) and polar surface area .
Basic: What pharmacological activities are associated with pyridazine derivatives?
Answer:
Pyridazine cores are linked to:
- Antimicrobial Activity: Inhibition of bacterial DNA gyrase or viral proteases.
- Antiplatelet Effects: Modulation of ADP-induced aggregation pathways.
- CNS Activity: Interaction with neurotransmitter transporters (e.g., serotonin reuptake inhibition) .
Advanced: How to design a robust SAR study for this compound?
Answer:
- Scaffold Diversification: Synthesize analogs with variations in the thiazole, piperazine, or thiophene moieties.
- In Vitro Screening: Test against a panel of targets (e.g., kinases, GPCRs) to map selectivity.
- Multivariate Analysis: Use principal component analysis (PCA) to correlate structural features with activity trends .
Advanced: What strategies mitigate challenges in purification and stability?
Answer:
- Advanced Chromatography: Employ preparative HPLC with gradient elution for high-resolution separation.
- Lyophilization: Stabilize hygroscopic intermediates by freeze-drying under inert atmospheres.
- Degradation Studies: Monitor stability under accelerated conditions (e.g., 40°C/75% RH) and identify degradation products via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
